2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, typically using a chlorinating agent.
Attachment of the phenoxy group: The phenoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the acetamide linkage: This involves the reaction of the phenoxy derivative with an acylating agent to form the acetamide linkage.
Introduction of the fluorophenyl group: The final step involves the substitution of a hydrogen atom on the acetamide linkage with a fluorophenyl group, typically using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. This can include halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and biological activity make it a potential candidate for studying various biological processes and pathways.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-chlorophenyl)acetamide: This compound is similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.
2-{2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide: This compound is similar in structure but contains a bromophenyl group instead of a chlorophenyl group.
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide: This compound is similar in structure but contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the oxadiazole ring, contributes to its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O3/c23-16-9-3-1-7-14(16)21-26-22(30-27-21)15-8-2-6-12-19(15)29-13-20(28)25-18-11-5-4-10-17(18)24/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPOACCOCHXUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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